molecular formula C22H23N3O2S2 B2744798 2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE CAS No. 1030088-82-4

2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE

Cat. No.: B2744798
CAS No.: 1030088-82-4
M. Wt: 425.57
InChI Key: HORAIJIAENEUMN-UHFFFAOYSA-N
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Description

This compound features a pyrimidine ring substituted with a 3,5-dimethylphenoxy group and a thioether linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the 3,5-dimethylphenoxy group. The thioether linkage is then formed by reacting the pyrimidine intermediate with a suitable thiol reagent. Finally, the acetamide moiety is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE: shares structural similarities with other pyrimidine-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both a pyrimidine ring and a thioether linkage makes it a versatile compound for various scientific research fields.

Properties

IUPAC Name

2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c1-15-8-16(2)10-18(9-15)27-21-11-22(25-14-24-21)29-13-20(26)23-12-17-4-6-19(28-3)7-5-17/h4-11,14H,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORAIJIAENEUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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